molecular formula C8H11N3O4S B2787389 4-(Dimethylamino)-3-nitrobenzenesulfonamide CAS No. 16611-56-6

4-(Dimethylamino)-3-nitrobenzenesulfonamide

Cat. No.: B2787389
CAS No.: 16611-56-6
M. Wt: 245.25
InChI Key: MSXQRSWSBOLTQG-UHFFFAOYSA-N
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Description

4-(Dimethylamino)pyridine (DMAP) is a derivative of pyridine with the chemical formula (CH3)2NC5H4N. This white solid is of interest because it is more basic than pyridine, owing to the resonance stabilization from the NMe2 substituent .


Synthesis Analysis

DMAP can be prepared in a two-step procedure from pyridine, which is first oxidized to 4-pyridylpyridinium cation. This cation then reacts with dimethylamine .


Molecular Structure Analysis

The molecular structure of related compounds like DMAP is of interest due to its basicity, which is attributed to the resonance stabilization from the NMe2 substituent .


Chemical Reactions Analysis

DMAP and related structures are widely used as nucleophilic catalysts and also as specific parts of rationally designed molecules, where reversible reactions of the pyridinic nitrogen with electrophiles are involved .


Physical and Chemical Properties Analysis

A novel ionic stilbazolium derivative single crystal of 4-N,N-dimethylamino-4-N-methyl stilbazolium 2-formyl benzene sulfonate (DSFS) was successfully cultivated with methanol as the solvent by using the slow evaporation technique .

Scientific Research Applications

Versatility in Synthesis

4-(Dimethylamino)-3-nitrobenzenesulfonamide demonstrates exceptional versatility in the preparation of secondary amines and protection of amines. It can be alkylated smoothly through various reactions, yielding N-alkylated sulfonamides with high efficiency. This property is particularly beneficial for creating a wide range of secondary amines, which are valuable in many chemical syntheses (Fukuyama, Jow, & Cheung, 1995).

Computational and Structural Studies

The compound has been subject to detailed computational and structural studies, revealing insights into its properties at the molecular level. These investigations include spectroscopic analysis and molecular dynamics simulations, providing valuable information for its application in various scientific fields (Murthy et al., 2018).

Photopolymerization Monitoring

It plays a role in monitoring the photopolymerization of dimethacrylates. The response of the compound's emission to changes in its environment during photopolymerization has been studied, which is crucial for understanding and optimizing polymerization processes (Jager, Volkers, & Neckers, 1995).

Molecular Docking and Bioassay Studies

The compound has been synthesized and structurally analyzed, with its interactions within enzyme active sites explored through molecular docking studies. These studies are significant for understanding its potential as a biological inhibitor, although its inhibition potency for specific enzymes has been found to be limited (Al-Hourani et al., 2016).

Electrochemical Behavior

The electrochemical behavior of this compound has been explored, providing insights into its redox properties. This is important for applications in electrochemistry and related fields (Asirvatham & Hawley, 1974).

Safety and Hazards

DMAP is considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It is toxic if swallowed or if inhaled, and fatal in contact with skin .

Future Directions

Stimuli-responsive and, in particular, temperature-responsive smart materials have recently gained much attention in a variety of applications. On the other hand, DMAP and related structures are widely used as nucleophilic catalysts and also as specific parts of rationally designed molecules .

Properties

IUPAC Name

4-(dimethylamino)-3-nitrobenzenesulfonamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H11N3O4S/c1-10(2)7-4-3-6(16(9,14)15)5-8(7)11(12)13/h3-5H,1-2H3,(H2,9,14,15)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MSXQRSWSBOLTQG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C1=C(C=C(C=C1)S(=O)(=O)N)[N+](=O)[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H11N3O4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

245.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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